molecular formula C15H22O B1630764 4-(trans-4-Propylcyclohexyl)phenol CAS No. 81936-33-6

4-(trans-4-Propylcyclohexyl)phenol

Cat. No.: B1630764
CAS No.: 81936-33-6
M. Wt: 218.33 g/mol
InChI Key: AHAZEMSUUYFDMM-UHFFFAOYSA-N
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Description

4-(trans-4-Propylcyclohexyl)phenol (CAS: 81936-33-6) is a specialized organic compound with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol. It is a white crystalline powder with a melting point of 138°C and a predicted boiling point of 339.8±21.0°C . The compound exhibits moderate solubility in methanol and low water solubility (~125 μg/L at 20°C), with a predicted logP value of 5 at 40°C, indicating significant hydrophobicity .

This compound is primarily utilized as a liquid crystal (LC) intermediate, playing a critical role in synthesizing polymers and LC molecules for display technologies. Its trans-4-propylcyclohexyl group contributes to anisotropic molecular alignment, a key property in LC applications . Commercial suppliers, such as TCI Chemicals and Shijiazhuang Huarui Scientific, provide high-purity (>98%) grades for research and industrial use .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(trans-4-Propylcyclohexyl)phenol can be synthesized through several chemical reactions. One common method involves the esterification of cyclohexylphenol with propanol, followed by the reduction of the resulting ester using hydrogen in the presence of a catalyst . Another method includes the reaction of cyclohexylphenol with propyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(trans-4-Propylcyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

4-(trans-4-Propylcyclohexyl)phenol is utilized in the development of advanced polymer materials. Its incorporation into polymer matrices enhances thermal stability and optical properties, making it suitable for applications in:

  • Liquid Crystal Displays (LCDs) : The compound is used to modify the orientation of liquid crystal molecules within polymer films, leading to improved device performance. Studies have shown that polymers containing this compound exhibit stable vertical orientations of liquid crystal molecules, which are critical for effective light modulation in LCDs .
  • Thermal Stability : The addition of this compound into polymer formulations has been linked to enhanced thermal stability, which is essential for applications requiring materials to withstand high temperatures .

Liquid Crystal Technology

The compound serves as a mesogenic component in liquid crystal formulations. Its unique structure allows it to participate in hydrogen bonding interactions, which can influence the alignment and behavior of liquid crystals:

  • Mesogenic Properties : As part of a mesogenic system, this compound contributes to the formation of stable liquid crystal phases that are responsive to external stimuli such as temperature and electric fields .
  • Compatibility Studies : Research has focused on the compatibility of this compound with other mesogenic materials, which is crucial for optimizing performance in liquid crystal applications .

Endocrine Disruption Potential

The phenolic nature of this compound raises concerns regarding its potential as an endocrine-disrupting chemical (EDC). Studies indicate that compounds with similar structures can interfere with hormonal pathways:

  • Research Focus : Investigations are ongoing to determine if this compound exhibits EDC activity by disrupting specific hormonal pathways. Understanding these interactions is vital for assessing the safety and environmental impact of materials containing this compound .

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)phenol involves its interaction with various molecular targets and pathways. It can interact with cellular membranes, altering their fluidity and permeability. This compound may also inhibit certain enzymes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its effects on membrane dynamics and enzyme activity are well-documented .

Comparison with Similar Compounds

4-(trans-4-Propylcyclohexyl)phenol belongs to a homologous series of 4-(trans-4-alkylcyclohexyl)phenols, where the alkyl chain length (ethyl, propyl, butyl, pentyl, heptyl) modulates physicochemical properties and application efficacy. Below is a detailed comparison:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility (Methanol) logP (Predicted)
4-(trans-4-Ethylcyclohexyl)phenol C₁₄H₂₀O 204.31 Not reported Not reported High ~4.5
This compound C₁₅H₂₂O 218.33 138 339.8 Soluble 5
4-(trans-4-Butylcyclohexyl)phenol C₁₆H₂₄O 232.36 Not reported Not reported Moderate ~5.5
4-(trans-4-Pentylcyclohexyl)phenol C₁₇H₂₆O 246.39 Not reported Not reported Low ~6.0
4-(trans-4-Heptylcyclohexyl)phenol C₁₉H₃₀O 274.44 Not reported Not reported Very low ~7.0

Key Trends :

  • Alkyl chain elongation increases molecular weight and hydrophobicity (logP), reducing water solubility.
  • The propyl derivative balances moderate hydrophobicity and solubility, making it versatile for LC formulations .

Liquid Crystal Orientation Performance

  • Ethyl Derivative (PECH) : Requires ≥15 mol% incorporation into polystyrene copolymers to achieve vertical LC orientation. This suggests weaker intrinsic alignment capability compared to longer-chain homologs .
  • Propyl Derivative (PPCH) : As a homopolymer , PPCH enables vertical LC orientation without copolymer blending. This highlights its superior self-assembly properties, likely due to optimized alkyl-polymer interactions .
  • Butyl (PBCH) and Pentyl (PAmCH) Derivatives : Similarly effective as homopolymers, but longer chains may reduce solubility and processability in LC formulations .

Water Contact Angle Correlation : Vertical LC orientation occurs when polymer films exhibit contact angles >81° . Propyl and longer-chain derivatives inherently meet this threshold due to increased hydrophobicity .

Biological Activity

4-(trans-4-Propylcyclohexyl)phenol is an organic compound characterized by its unique structural arrangement, featuring a phenolic group attached to a propylcyclohexyl moiety. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₅H₂₂O
  • Molecular Weight : 218.33 g/mol
  • Structure : The compound consists of a phenolic structure with a para-substituted propylcyclohexyl group, which influences its hydrophobic and hydrophilic properties, making it potentially amphiphilic.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and participate in electron transfer reactions, which may influence the activity of target biomolecules. Additionally, the steric hindrance provided by the trans-4-propylcyclohexyl moiety affects the compound's binding affinity and selectivity towards these targets.

1. Endocrine Disruption Potential

Research indicates that compounds with phenolic structures often exhibit endocrine-disrupting properties. Studies suggest that this compound may interfere with hormonal pathways, similar to other phenolic compounds. The hydrophobic cyclohexyl ring combined with the hydrophilic phenolic hydroxyl group supports this hypothesis.

2. Antioxidant and Anti-inflammatory Effects

Preliminary investigations have explored the antioxidant and anti-inflammatory potential of this compound. Its ability to scavenge free radicals and modulate inflammatory pathways could position it as a candidate for therapeutic applications in conditions characterized by oxidative stress.

3. Liquid Crystal Applications

The compound has been utilized in the development of liquid crystal materials due to its unique molecular structure. Its stability and orientation properties make it suitable for applications in liquid crystal displays (LCDs), where it contributes to improved thermal stability and optical characteristics .

Study on Antioxidant Activity

A study evaluated the antioxidant activity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited significant radical scavenging activity, suggesting its potential use as an antioxidant agent in food and pharmaceutical applications.

Endocrine Disruption Assessment

In vitro studies assessed the endocrine-disrupting potential of this compound by examining its effects on estrogen receptor activity. The findings demonstrated that the compound could bind to estrogen receptors, leading to altered gene expression profiles associated with hormonal regulation.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(trans-4-Butylcyclohexyl)phenol Phenolic compoundAntioxidant; potential EDC
4-(trans-4-Pentylcyclohexyl)phenol Phenolic compoundLiquid crystal applications; EDC potential
4-(trans-4-Hexylcyclohexyl)phenol Phenolic compoundSimilar biological activities; EDC

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(trans-4-Propylcyclohexyl)phenol, and how can their efficiency be compared?

  • Answer: The compound is typically synthesized via cyclohexylation of phenol derivatives using trans-4-propylcyclohexyl halides or Grignard reagents under catalytic conditions. Efficiency is evaluated by yield optimization (e.g., using palladium or nickel catalysts) and purity assessment via GC or HPLC. Alternative routes include hydrogenation of aromatic precursors, but steric effects in the cyclohexyl group may require high-pressure conditions .

Q. What spectroscopic methods are most effective for confirming the trans configuration of the propylcyclohexyl group?

  • Answer:

  • 1H NMR: Axial-equatorial coupling constants (J ≈ 10–12 Hz) in the cyclohexyl ring confirm trans stereochemistry.
  • NOE (Nuclear Overhauser Effect): Interactions between axial protons on adjacent carbons validate the chair conformation.
  • X-ray Diffraction (XRD): Resolves spatial arrangement definitively but requires single crystals .

Q. How can researchers purify this compound to >98% purity for liquid crystal applications?

  • Answer: Recrystallization in ethanol or hexane-ethyl acetate mixtures removes nonpolar byproducts. Column chromatography (silica gel, 5–10% ethyl acetate in hexane) isolates the trans isomer. Final purity is verified via GC with flame ionization detection (FID) .

Advanced Research Questions

Q. How can contradictions in phase transition temperatures (DSC data) for hydrogen-bonded complexes involving this compound be resolved?

  • Answer: Discrepancies may arise from:

  • Sample Purity: Trace impurities (<1%) alter melting points. Use preparative HPLC for rigorous purification.
  • Heating Rate: Standardize DSC protocols (e.g., 5°C/min) to minimize kinetic effects.
  • Complementary Techniques: Confirm transitions via variable-temperature FTIR (hydrogen bond weakening) or polarized optical microscopy (textural changes) .

Q. What strategies enhance the thermal stability of liquid crystalline materials derived from this compound?

  • Answer:

  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -CN) to strengthen hydrogen bonding.
  • Cross-Linking: Use diacetylene or siloxane spacers to stabilize mesophases.
  • Coaxial Doping: Blend with rigid-core mesogens (e.g., biphenyl derivatives) to raise clearing points .

Q. How can synthetic byproducts (e.g., cis isomers) be minimized during cyclohexylation?

  • Answer:

  • Catalytic Optimization: Use chiral ligands (e.g., BINAP) with palladium catalysts to favor trans selectivity.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) reduce steric hindrance during ring closure.
  • Temperature Control: Lower reaction temperatures (<80°C) suppress cis isomer formation .

Properties

IUPAC Name

4-(4-propylcyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13,16H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAZEMSUUYFDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002322, DTXSID301286600
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81936-33-6, 152126-35-7
Record name 4-(trans-4-Propylcyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(4-propylcyclohexyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(trans-4-propylcyclohexyl)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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